5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H11N3O2·HCl. It is a derivative of imidazolidine-2,4-dione, which is known for its diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of an aminopropyl group attached to the imidazolidine ring, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit adamts 4 and 5 , which play vital roles in cellular processes, especially in diseases involving degradation of cartilage or disruption of cartilage homeostasis .
Mode of Action
It’s known that similar compounds interact with their targets (like adamts 4 and 5) to inhibit their function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and cartilage homeostasis .
Result of Action
Similar compounds have been found to have significant effects in the treatment of diseases involving degradation of cartilage or disruption of cartilage homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with 2-aminopropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature, pressure, and pH, can optimize the production process. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, which lacks the aminopropyl group.
5-Methylimidazolidine-2,4-dione: A derivative with a methyl group instead of an aminopropyl group.
5-(2-Hydroxyethyl)imidazolidine-2,4-dione: A derivative with a hydroxyethyl group.
Uniqueness
5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
5-(2-aminopropan-2-yl)imidazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-6(2,7)3-4(10)9-5(11)8-3;/h3H,7H2,1-2H3,(H2,8,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICBPACOYHVTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(=O)NC(=O)N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.